N~2~-(2,5-dichlorophenyl)-N-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide
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Overview
Description
N~2~-(2,5-dichlorophenyl)-N-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound characterized by the presence of dichlorophenyl, ethylphenyl, and methylsulfonyl groups attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-dichlorophenyl)-N-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. The process begins with the preparation of the alaninamide backbone, followed by the introduction of the dichlorophenyl, ethylphenyl, and methylsulfonyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, ethylating agents, and sulfonylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N2-(2,5-dichlorophenyl)-N-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial production also involves rigorous purification steps, such as crystallization and chromatography, to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,5-dichlorophenyl)-N-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N~2~-(2,5-dichlorophenyl)-N-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-(2,5-dichlorophenyl)-N-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2,5-dichlorophenyl)-N-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
- N~2~-(2,5-dichlorophenyl)-N-(4-ethylphenyl)-N~2~-(ethylsulfonyl)alaninamide
- N~2~-(2,5-dichlorophenyl)-N-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N~2~-(2,5-dichlorophenyl)-N-(4-ethylphenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and ethylphenyl groups contribute to its aromatic character, while the methylsulfonyl group enhances its solubility and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20Cl2N2O3S |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)-N-(4-ethylphenyl)propanamide |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-4-13-5-8-15(9-6-13)21-18(23)12(2)22(26(3,24)25)17-11-14(19)7-10-16(17)20/h5-12H,4H2,1-3H3,(H,21,23) |
InChI Key |
SVKLZZYWMBZFNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)N(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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